3,6-Di(pyridin-4-yl)-9H-carbazole

描述

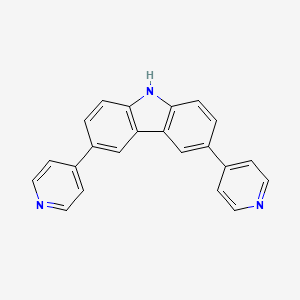

3,6-Di(pyridin-4-yl)-9H-carbazole is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and medicinal chemistry. The structure of this compound consists of a carbazole core with pyridine rings attached at the 3 and 6 positions. This unique structure imparts specific electronic and photophysical properties to the compound, making it valuable in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Di(pyridin-4-yl)-9H-carbazole typically involves the following steps:

Starting Materials: The synthesis begins with carbazole and 4-bromopyridine as the starting materials.

Suzuki Coupling Reaction: The key step in the synthesis is the Suzuki coupling reaction, where carbazole is coupled with 4-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide (DMF) under an inert atmosphere.

Purification: The crude product is purified using column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki coupling reactions with optimized reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

3,6-Di(pyridin-4-yl)-9H-carbazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine rings to piperidine rings.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like halogens (e.g., bromine) or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of halogenated or sulfonated derivatives.

科学研究应用

Material Science and Supramolecular Chemistry

Supramolecular Assembly:

3,6-Di(pyridin-4-yl)-9H-carbazole has been utilized in the formation of supramolecular assemblies. Its ability to act as a pH probe and sensor for cations and anions is notable. The compound's electron-rich carbazolyl core facilitates the creation of spectroscopically active networks, which can be employed in sensing applications. The incorporation of ethynyl functionalities enhances π–π interactions, leading to the formation of complex architectures such as Solomon links .

Coordination Polymers:

The compound has also been explored for its role in coordination chemistry. It acts as a ligand that coordinates with various metal ions, leading to the synthesis of diverse coordination polymers. For instance, reactions with zinc(II) salts resulted in the formation of four distinct coordination polymers, showcasing its versatility as a ligand . Additionally, solvothermal reactions with copper(II) yielded new coordination complexes, indicating its potential in creating novel molecular structures .

Organic Electronics

Charge Transport Properties:

In organic electronic devices, this compound exhibits promising charge transport properties. The compound demonstrates efficient intramolecular charge transfer (ICT), which is crucial for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Photoluminescence studies indicate that compounds containing this structure show enhanced emission properties upon deoxygenation, suggesting effective thermally activated delayed fluorescence (TADF) mechanisms .

Device Fabrication:

Research indicates that materials based on this compound can be designed for specific roles within OLEDs, such as electron transport layers or emitting layers due to their high ionization potentials and good hole-blocking characteristics . The optical band gaps of derivatives containing this compound have been measured between 2.74 eV and 2.8 eV, making them suitable candidates for various electronic applications.

Case Study 1: Coordination Polymers

A study demonstrated the synthesis of multiple coordination polymers using this compound as a ligand with zinc(II) salts. The resulting materials exhibited unique structural properties and potential applications in catalysis and material science .

Case Study 2: Organic Light Emitting Diodes

Another research effort focused on the photophysical properties of compounds derived from this compound. The findings indicated that these compounds could serve as effective emitters in OLEDs due to their favorable charge transport characteristics and TADF behavior .

作用机制

The mechanism of action of 3,6-Di(pyridin-4-yl)-9H-carbazole depends on its application:

In Organic Electronics: The compound acts as an electron-transporting material, facilitating the movement of electrons through the device, which is crucial for the efficiency of OLEDs and OPVs.

In Medicinal Chemistry: The compound can interact with various biological targets, including enzymes and receptors, through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions.

相似化合物的比较

Similar Compounds

3,6-Di(pyridin-2-yl)-9H-carbazole: Similar structure but with pyridine rings at the 2 positions.

3,6-Di(pyridin-3-yl)-9H-carbazole: Pyridine rings at the 3 positions.

3,6-Di(tert-butyl)-9H-carbazole: Substituted with tert-butyl groups instead of pyridine rings.

Uniqueness

3,6-Di(pyridin-4-yl)-9H-carbazole is unique due to the specific positioning of the pyridine rings at the 4 positions, which imparts distinct electronic properties and enhances its performance in electronic and photonic applications. The presence of pyridine rings also allows for further functionalization, making it a versatile compound for various research and industrial applications.

生物活性

3,6-Di(pyridin-4-yl)-9H-carbazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, often involving the coupling of pyridine derivatives with carbazole frameworks. The structural integrity of the compound is crucial for its biological activity, particularly the positioning of the pyridine groups which enhance electron donation and facilitate interactions with biological targets.

Anticancer Properties

Research has indicated that carbazole derivatives, including this compound, exhibit promising anticancer activities. For instance, studies have shown that related carbazole derivatives can induce apoptosis in cancer cells by modulating key regulatory proteins such as p53 and Bcl-2. This is evidenced by the treatment of human breast cancer MCF-7 cells with similar compounds leading to increased apoptosis and cell cycle arrest at the sub-G1 phase .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. The presence of pyridine rings enhances its ability to disrupt bacterial cell membranes and inhibit growth. In vitro studies have demonstrated that compounds with similar structures exhibit significant antibacterial effects against various pathogens.

Antioxidant Activity

This compound has been noted for its antioxidant capabilities. It can scavenge free radicals and reduce oxidative stress within cells, which is critical in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

The mechanisms through which this compound exerts its biological effects include:

- Cell Cycle Modulation : Induces cell cycle arrest in cancer cells by altering the expression of cyclins and CDKs.

- Apoptosis Induction : Activates intrinsic apoptotic pathways via upregulation of pro-apoptotic factors like Bax and downregulation of anti-apoptotic factors like Bcl-2.

- Antibacterial Mechanisms : Disrupts bacterial membrane integrity leading to cell lysis.

- Antioxidant Mechanism : Inhibits reactive oxygen species (ROS) generation and enhances cellular antioxidant defenses.

Case Studies

- Anticancer Activity : A study on a structurally similar carbazole derivative demonstrated that it effectively inhibited the proliferation of MCF-7 breast cancer cells by inducing apoptosis and modulating key signaling pathways .

- Antimicrobial Efficacy : In a comparative study, this compound showed significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibacterial agents.

Data Table: Summary of Biological Activities

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Anticancer | Induces apoptosis in MCF-7 cells | Modulates p53/Bcl-2 pathway |

| Antimicrobial | Inhibits growth of bacteria | Disrupts cell membrane integrity |

| Antioxidant | Reduces oxidative stress | Scavenges free radicals |

属性

IUPAC Name |

3,6-dipyridin-4-yl-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3/c1-3-21-19(13-17(1)15-5-9-23-10-6-15)20-14-18(2-4-22(20)25-21)16-7-11-24-12-8-16/h1-14,25H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COOAKNLLDYWZBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C3=CC=NC=C3)C4=C(N2)C=CC(=C4)C5=CC=NC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。